1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide
Overview
Description
“1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide” is a biochemical compound used for proteomics research . It has a molecular formula of C11H14N4O3 and a molecular weight of 250.25 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C11H14N4O3 . The InChI code for this compound is 1S/C11H13N3O4/c15-11(16)8-3-5-13(6-4-8)10-2-1-9(7-12-10)14(17)18/h1-2,7-8H,3-6H2,(H,15,16) .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 250.25 . The melting point of a related compound, “1-(5-nitropyridin-2-yl)piperidine-4-carboxylic acid”, is between 186 - 188°C .Scientific Research Applications
1. Neuroimaging
A study by (García et al., 2014) explored analogs of "1-(5-Nitropyridin-2-yl)piperidine-4-carboxamide" for their potential in neuroimaging. They developed compounds for positron emission tomography (PET) radioligands targeting serotonin 5-HT1A receptors. These compounds showed promise for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders.
2. Anticoccidial Activity
Another area of research involves the synthesis and evaluation of nitropyridinecarboxamides, including "this compound," for their anticoccidial activity. (Morisawa et al., 1977) investigated these compounds and found that certain nitropyridinecarboxamides were active against Eimeria tenella, a parasite causing coccidiosis in poultry.
3. Tubulin Inhibition and Antiproliferative Activity
The compound has also been studied for its potential as a tubulin inhibitor and antiproliferative agent. (Krasavin et al., 2014) synthesized analogs that acted as inhibitors of tubulin, a protein important in cell division, and demonstrated antiproliferative effects on cancer cells.
4. Chemical Reactions and Molecular Synthesis
In the field of chemical synthesis, studies like that of (Mokrushin et al., 1980) have explored the reactivity of similar compounds in various chemical reactions, contributing to the understanding of their chemical behavior and potential applications in molecular synthesis.
5. Molecular Assembly and Hydrogen Bonding
Research by (Smith & Wermuth, 2010) has focused on the utility of "this compound" in molecular assembly, particularly in the context of hydrogen bonding. This research is significant for understanding the structural and binding properties of these compounds.
6. Bioactivity and Synthesis of Derivatives
The synthesis and bioactivity of derivatives of "this compound" have also been studied. (Iqbal et al., 2017) investigated the antibacterial activity of these derivatives, indicating potential applications in medicinal chemistry.
properties
IUPAC Name |
1-(5-nitropyridin-2-yl)piperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c12-11(16)8-3-5-14(6-4-8)10-2-1-9(7-13-10)15(17)18/h1-2,7-8H,3-6H2,(H2,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQPTXRLVFYMEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390400 | |
Record name | 1-(5-nitropyridin-2-yl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
752944-99-3 | |
Record name | 1-(5-nitropyridin-2-yl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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